- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)
![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://ar.kuujia.com/scimg/cas/1373332-57-0x500.png)
1373332-57-0 structure
اسم المنتج:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
كاس عدد:1373332-57-0
وسط:C16H16O5
ميغاواط:288.295245170593
CID:5291147
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
-
- نواة داخلي: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1
- مفتاح Inchi: COZWZEQOJYDTOT-KGLIPLIRSA-N
- ابتسامات: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250MG |
¥ 8,962.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500MG |
¥ 14,942.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 1g |
¥ 22,407.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500mg |
¥14942.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100MG |
¥ 5,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 5g |
¥ 67,221.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100mg |
¥5603.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250mg |
¥8963.0 | 2024-04-24 |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
المراجع
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الوثائق ذات الصلة
-
1. Book reviews
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) منتجات ذات صلة
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الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

نقاء:99%/99%/99%
كمية:100.0mg/250.0mg/500.0mg
الأسعار ($):702.0/1123.0/1873.0